

RPL23 antibody for western blot and immunohistochemistry

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Compound of Interest

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Application Notes and Protocols for RPL23 Antibody

For Researchers, Scientists, and Drug Development Professionals

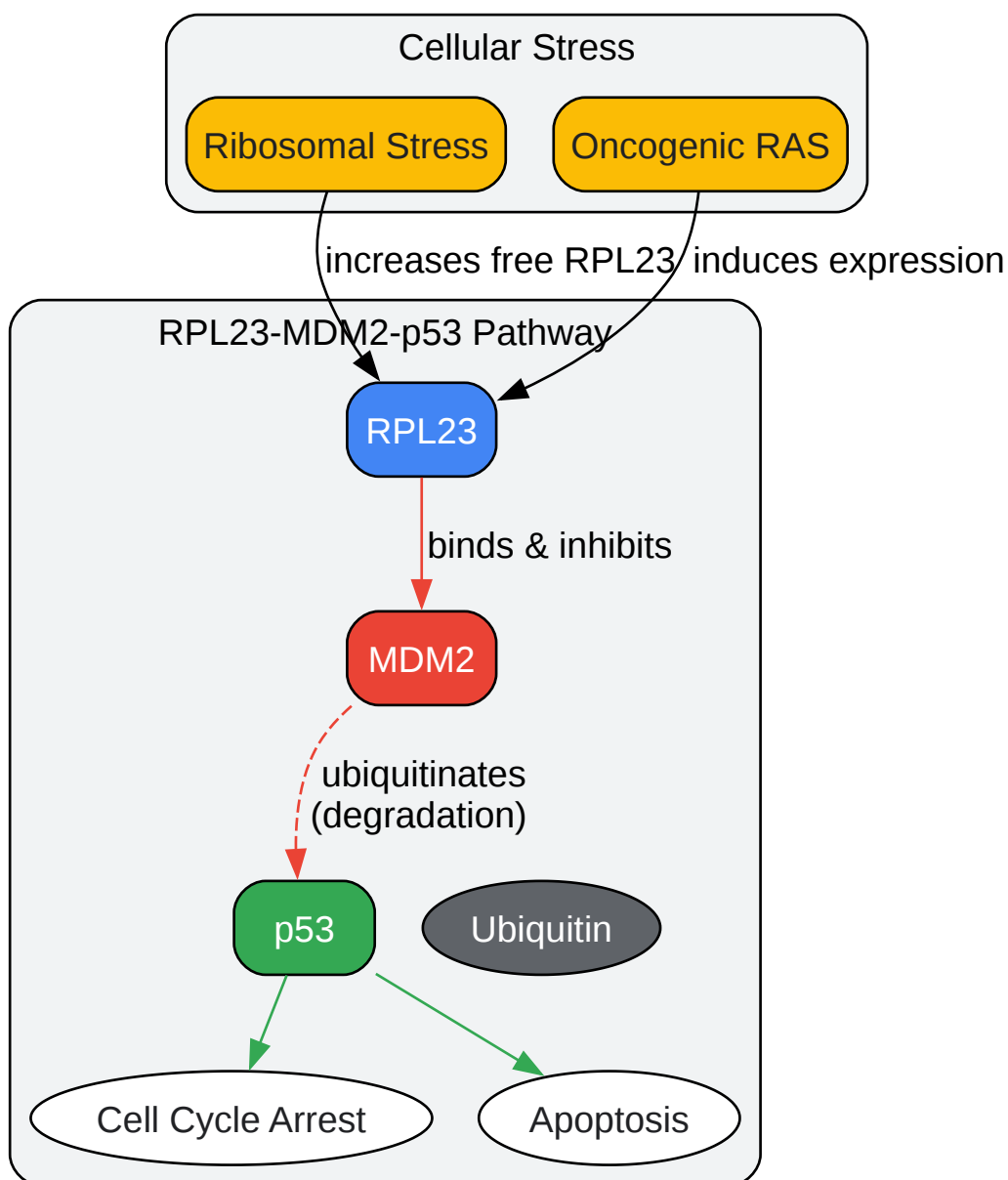
This document provides detailed application notes and protocols for the use of antibodies targeting the Ribosomal Protein L23 (RPL23). RPL23 is a component of the 60S ribosomal subunit and plays a crucial role in protein synthesis.[1] Beyond its function in ribosome biogenesis, RPL23 is implicated in the p53 tumor suppressor pathway through its interaction with MDM2.[2][3][4]

Introduction to RPL23

Ribosomal Protein L23 (RPL23) is a 15 kDa protein integral to the large 60S subunit of the ribosome.[1][2] It is essential for the proper assembly and function of ribosomes, the cellular machinery responsible for translating mRNA into protein.[1] Recent studies have unveiled a critical role for RPL23 in tumor suppression. Under conditions of ribosomal stress, RPL23 can bind to the E3 ubiquitin ligase MDM2, inhibiting its ability to target the tumor suppressor protein p53 for degradation.[2][4] This leads to the stabilization and activation of p53, which can then induce cell cycle arrest or apoptosis. The RPL23-MDM2-p53 signaling pathway represents a key surveillance mechanism linking ribosome biogenesis to cell growth control and tumor suppression.[2][4]

Signaling Pathway of RPL23 in Tumor Suppression

The RPL23-MDM2-p53 signaling pathway is a critical cellular stress response mechanism. Under normal conditions, MDM2 keeps p53 levels low. However, upon ribosomal stress, free RPL23 binds to MDM2, liberating p53 to perform its tumor-suppressive functions. Oncogenic signals, such as from RAS, can also induce the expression of RPL23, further activating this p53-mediated tumor surveillance pathway.[2]



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Caption: The RPL23-MDM2-p53 signaling pathway in response to cellular stress.

Quantitative Data Summary

The following tables summarize the key quantitative data for the application of RPL23 antibodies in Western Blot (WB) and Immunohistochemistry (IHC).

Table 1: RPL23 Antibody Specifications

Property	Specification
Target	Ribosomal Protein L23 (RPL23)
Molecular Weight	~15 kDa ^[1]
Host Species	Rabbit, Goat
Clonality	Polyclonal
Positive Control Tissues	Human brain, liver, tonsil, stomach; Mouse NIH-3T3 cells ^{[2][5]}
Negative Control Tissues	Dependent on experimental setup; consider tissues with low protein synthesis rates.

Table 2: Recommended Antibody Dilutions for Western Blot (WB)

Supplier/Product ID	Recommended Dilution	Incubation Time
Proteintech (16086-1-AP)	1:500 - 1:2000	1.5 hours at room temperature ^[2]
Thermo Fisher (PA5-110318)	1:500 - 1:4000	Not specified
Thermo Fisher (A305-009A)	0.1 µg/mL	Not specified ^[4]
ABclonal (A4292)	Not specified for WB	Not specified

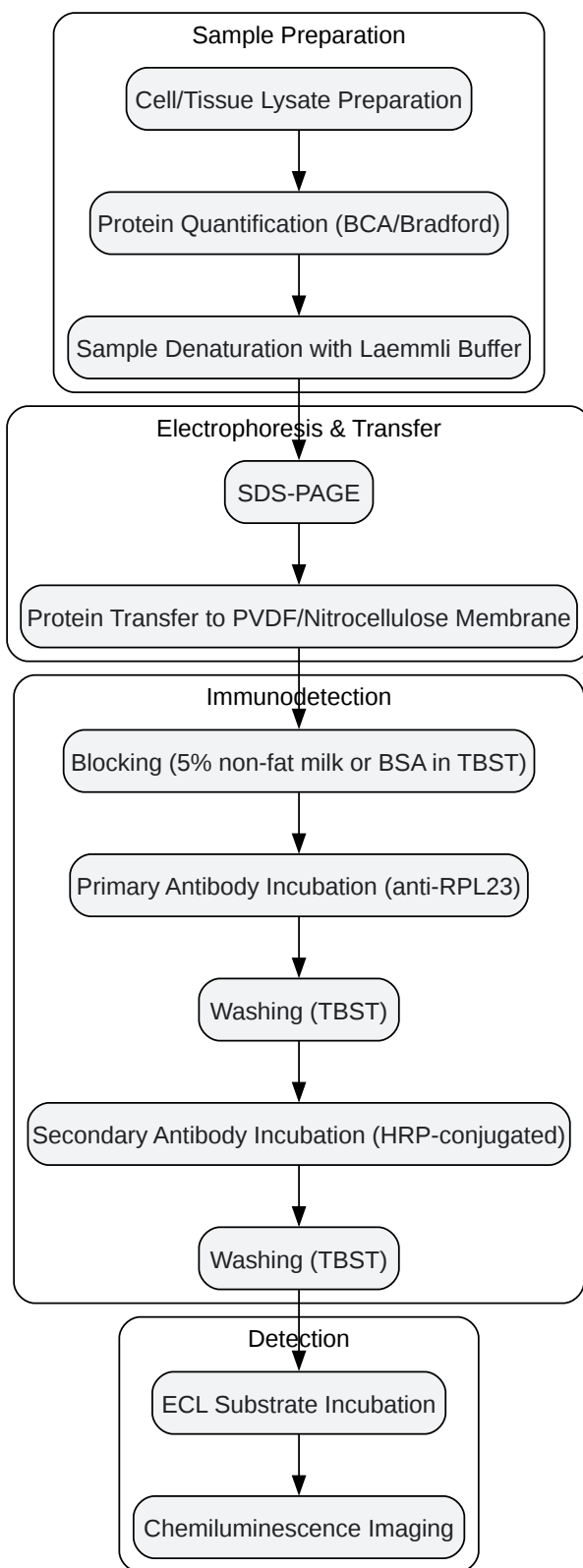
Table 3: Recommended Antibody Dilutions for Immunohistochemistry (IHC)

Supplier/Product ID	Recommended Dilution	Antigen Retrieval
Proteintech (16086-1-AP)	1:50 - 1:500	Not specified[2]
Thermo Fisher (PA5-110318)	1:50 - 1:200	Heat-induced (Citrate or EDTA buffer)
Thermo Fisher (PA5-37913)	5 µg/mL	Heat-induced[5]
ABclonal (A4292)	1:100	High pressure with 0.01M Citrate buffer (pH 6.0)[6]

Experimental Protocols

Western Blot (WB) Protocol

This protocol provides a general procedure for detecting RPL23 in cell lysates or tissue homogenates.



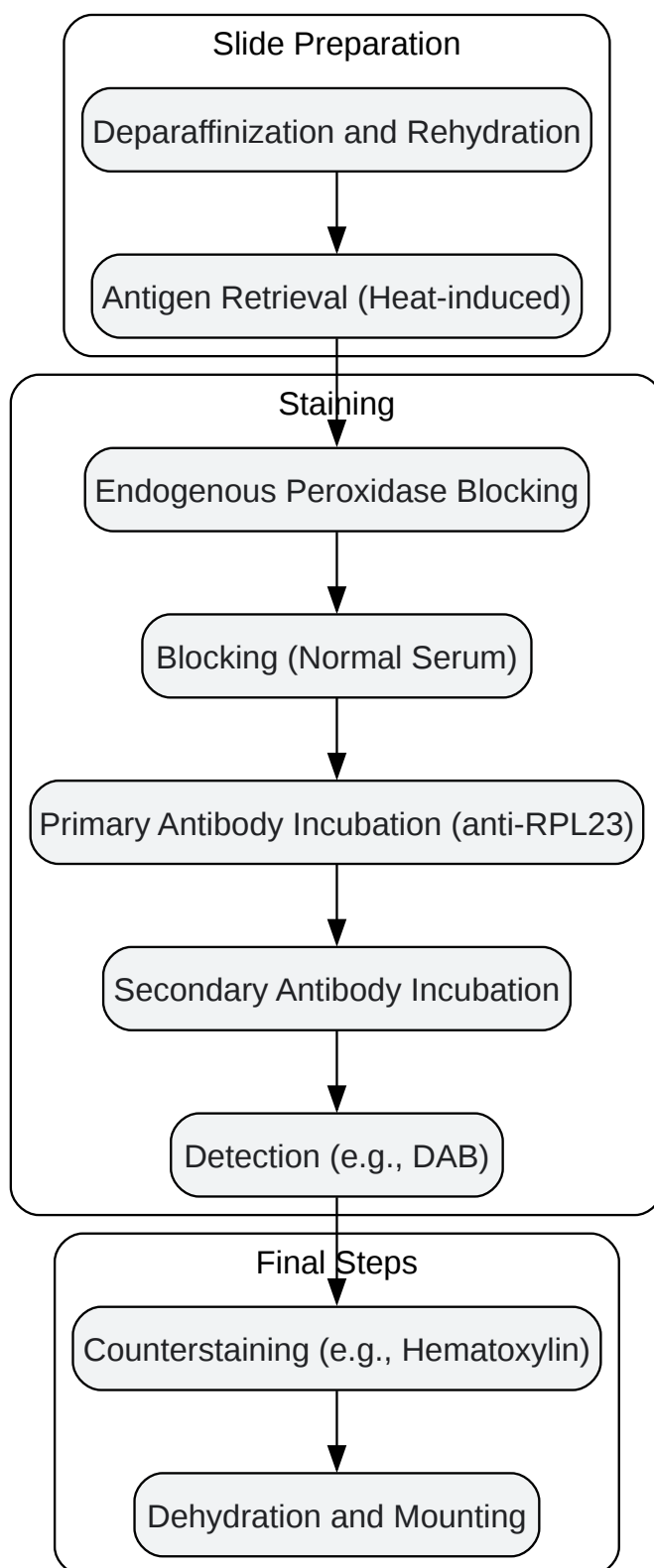
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Caption: A typical workflow for Western Blotting.

1. Sample Preparation: a. Prepare cell lysates using RIPA buffer or a similar lysis buffer supplemented with protease inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay. c. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
2. SDS-PAGE: a. Load the denatured protein samples and a molecular weight marker onto a 12-15% polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary RPL23 antibody at the recommended dilution (see Table 2) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Capture the signal using an imaging system or X-ray film.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for detecting RPL23 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.



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Caption: A standard workflow for Immunohistochemistry.

1. Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
2. Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature.
3. Staining: a. Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes. b. Wash slides with PBS. c. Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes. d. Incubate with the primary RPL23 antibody at the recommended dilution (see Table 3) overnight at 4°C in a humidified chamber. e. Wash slides with PBS. f. Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system, according to the manufacturer's instructions. g. Wash slides with PBS.
4. Visualization and Counterstaining: a. Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB). b. Counterstain with hematoxylin. c. Dehydrate the slides through a graded ethanol series and xylene. d. Mount with a permanent mounting medium.

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